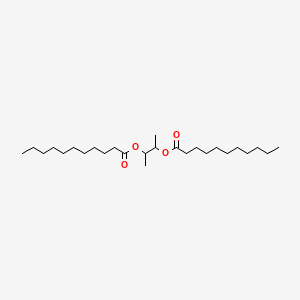

2,3-Butanediol diundecanoate

Beschreibung

2,3-Butanediol (2,3-BD) is a four-carbon diol with three stereoisomers: meso-, D-(–)-, and L-(+)-forms. It is a platform chemical with applications in synthetic rubber, antifreeze agents, pharmaceuticals, and biofuels . Produced via microbial fermentation using genera such as Klebsiella, Bacillus, and Enterobacter, 2,3-BD is favored for its economic and environmental sustainability compared to petroleum-derived routes . Key metabolic pathways involve pyruvate conversion via acetolactate synthase and acetoin reductase, with byproducts like acetate, ethanol, and lactate often reducing yield .

Eigenschaften

CAS-Nummer |

84006-15-5 |

|---|---|

Molekularformel |

C26H50O4 |

Molekulargewicht |

426.7 g/mol |

IUPAC-Name |

3-undecanoyloxybutan-2-yl undecanoate |

InChI |

InChI=1S/C26H50O4/c1-5-7-9-11-13-15-17-19-21-25(27)29-23(3)24(4)30-26(28)22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3 |

InChI-Schlüssel |

VPYGKOMKNKKKCR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3-Butandioldiundecanoat beinhaltet typischerweise die Veresterung von 2,3-Butandiol mit Undecansäure. Diese Reaktion wird in der Regel durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das Esterprodukt zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von 2,3-Butandioldiundecanoat mithilfe von kontinuierlichen Fließreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung von Biokatalysatoren wie Lipasen wurde ebenfalls untersucht, um den Prozess umweltfreundlicher zu gestalten.

Analyse Chemischer Reaktionen

Reaktionstypen

2,3-Butandioldiundecanoat kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: Die Esterbindung kann in Gegenwart von Wasser und einem Säure- oder Basenkatalysator zurück zu 2,3-Butandiol und Undecansäure hydrolysiert werden.

Oxidation: Der Diolteil des Moleküls kann zu Diketonen oder Carbonsäuren oxidiert werden.

Reduktion: Der Ester kann zu Alkoholen reduziert werden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden

Hydrolyse: 2,3-Butandiol und Undecansäure.

Oxidation: Diketone oder Carbonsäuren.

Reduktion: Alkohole.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 2,3-Butandioldiundecanoat seine Wirkung entfaltet, hängt von seiner Anwendung ab. Als Weichmacher beispielsweise interagiert es mit Polymerketten, um deren Flexibilität zu erhöhen. In antimikrobiellen Anwendungen stört es mikrobielle Zellmembranen, was zum Zelltod führt.

Wirkmechanismus

The mechanism by which 2,3-butanediol diundecanoate exerts its effects depends on its application. For instance, as a plasticizer, it interacts with polymer chains to increase their flexibility. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2,3-Butanediol vs. Acetoin

Key Insight : While both compounds regulate stomatal closure, 2,3-BD uniquely primes plant immunity at low concentrations, whereas acetoin lacks this dual functionality .

Stereoisomer-Specific Effects

2,3-BD isomers exhibit distinct bioactivities. For example, meso-2,3-BD from Bacillus subtilis enhances plant resistance to pathogens, while the D-(–)-isomer is critical for bacterial virulence in Pectobacterium . In contrast, compounds like 1,4-butanediol lack stereoisomer-dependent functional diversity.

Comparison of Microbial Production Efficiency

Limitation: Pathogenic strains (e.g., Klebsiella) dominate high-yield production, necessitating genetic engineering in non-pathogenic hosts like C. glutamicum .

Metabolic Byproducts and Inhibition

Mitigation: Gene knockout (e.g., ldhA, adhE) reduces lactate/ethanol byproducts, improving 2,3-BD yield by 19–33% .

Environmental and Economic Sustainability

- 2,3-BD : Fermentation reduces CO₂ emissions by 40% compared to petrochemical routes .

- 1,4-Butanediol : Primarily petroleum-derived; higher carbon footprint .

- Ethanol: Lower market value but established production infrastructure .

Advantage: 2,3-BD’s utility as a liquid fuel precursor (energy density: 27.2 MJ/kg) surpasses ethanol (23.4 MJ/kg) .

Research Findings and Data Tables

Table 1: Concentration-Dependent Effects of 2,3-BD

Table 2: Theoretical vs. Actual Yields

| Substrate | Theoretical Yield (g/g) | Actual Yield (g/g) | Microorganism |

|---|---|---|---|

| Glucose | 0.50 | 0.40–0.45 | Klebsiella |

| D-Xylose | 0.50 | 0.35–0.40 | K. oxytoca |

Q & A

Basic Research Questions

Q. What factors significantly influence 2,3-Butanediol production in microbial fermentation, and how can they be systematically optimized?

- Methodological Answer : A Taguchi Design of Experiments (DOE) approach can identify critical parameters. Key factors include glucose concentration (30–50 g/L), acetic acid (0.5–1.5 g/L), pH (5.5–7.5), temperature (30–37°C), and inoculum size (2–10% v/v). Statistical analysis (ANOVA) of variance helps prioritize variables, with glucose and pH showing the highest impact on yield . For example, a pH shift from 5.5 to 6.5 increased titers by 25% in Bacillus subtilis .

Q. How can researchers accurately determine the stereoisomeric composition of 2,3-Butanediol in fermentation products?

- Methodological Answer : High-resolution - NMR or chiral GC columns are used to distinguish rac- (2R,3R/2S,3S) and meso- (2R,3S) isomers. For instance, S. cerevisiae produces ~74% rac-isomer under glucose/pyruvate substrates, validated via spectral overlap with reference compounds . GC retention times differ by ~1 minute for enantiomers and ~7 minutes for meso-isomers .

Q. What substrates are most effective for enhancing 2,3-Butanediol yield in bacterial systems?

- Methodological Answer : Comparative metabolomics identifies glucose, glycerol, and lignocellulosic hydrolysates as optimal substrates. Klebsiella pneumoniae achieves 98% theoretical yield with glucose, while engineered E. coli utilizes glycerol with a 0.48 g/g yield . Co-feeding pyruvate (150 mM) increases carbon flux toward 2,3-Butanediol by 52% in yeast systems .

Advanced Research Questions

Q. How can metabolic engineering improve 2,3-Butanediol biosynthesis in non-native microbial hosts?

- Methodological Answer : Overexpression of budABC operon (encoding acetolactate synthase, acetoin reductase) in E. coli enhances pathway flux. Knockout of competing pathways (e.g., lactate dehydrogenase) reduces byproducts. For example, B. subtilis mutants lacking acetolactate synthase (ΔalsS) show 90% reduction in 2,3-Butanediol, confirming pathway dependency .

Q. How does the stereoisomeric ratio of 2,3-Butanediol influence its biological activity in plant-microbe interactions?

- Methodological Answer : (2R,3R)-(-)-2,3-Butanediol from Bacillus spp. induces systemic resistance (ISR) in Arabidopsis via JA/ET signaling, while meso-isomers are inactive. Mutants (e.g., B. subtilis BSIP1173) lacking 2,3-Butanediol production fail to trigger ISR, validated via disease severity assays against Pseudomonas syringae .

Q. What computational approaches are effective in mapping the design space for 2,3-Butanediol production optimization?

- Methodological Answer : Predictive dynamic control models simulate fed-batch conditions to maximize productivity. A hybrid kinetic/stoichiometric model for Serratia marcescens predicted a 104% productivity increase, validated experimentally via adaptive pH control .

Q. How do adsorption energetics of 2,3-Butanediol on metal oxides affect catalytic upgrading to renewable chemicals?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that 2,3-Butanediol adsorbs on RuO(110) with −2.34 eV energy when functional groups face the surface, favoring dehydration to butene. Charge density analysis shows electron transfer from Ru to oxygen atoms, critical for C-O bond cleavage .

Data Contradictions and Resolution

- Stereoisomer Ratios : S. cerevisiae produces 74% rac-2,3-Butanediol , while B. subtilis generates >90% (2R,3R)-(-)-isomer . Resolution requires strain-specific pathway analysis (e.g., acetoin reductase specificity).

- Substrate Utilization : Glucose maximizes yield in Klebsiella , but glycerol is preferred in E. coli due to redox balance . Context-dependent optimization is essential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.